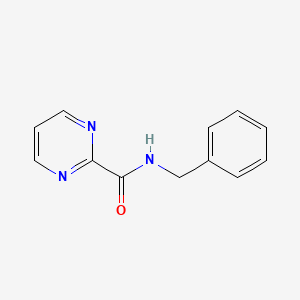

N-benzylpyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(11-13-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNDTSBCBFRRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Derivatives in Medicinal Chemistry

The pyrimidine (B1678525) ring system is a fundamental building block in the chemistry of life. researchgate.net Its structure is integral to the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA and RNA. researchgate.netignited.in This prevalence in nature has not gone unnoticed by medicinal chemists. The pyrimidine scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

The inherent chemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and its relatively stable aromatic nature, make it an ideal starting point for the design of molecules that can interact with biological targets. gsconlinepress.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory treatments. gsconlinepress.comgsconlinepress.com The structural versatility of the pyrimidine nucleus allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. gsconlinepress.com

Rationale for Investigating N Benzylpyrimidine 2 Carboxamide Scaffolds and Analogues

Within the broader family of pyrimidine (B1678525) derivatives, the N-benzylpyrimidine-2-carboxamide scaffold has garnered specific attention from the academic community. The rationale for this focus is multifaceted, stemming from the unique structural and functional characteristics of this molecular arrangement.

The "N-benzyl" group provides a lipophilic character to the molecule, which can be crucial for its ability to cross cell membranes and reach its intracellular target. Furthermore, the benzyl (B1604629) ring can be readily substituted with various functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR). This means researchers can fine-tune the properties of the molecule to enhance its potency and selectivity for a specific biological target.

The "pyrimidine-2-carboxamide" portion of the scaffold is of particular interest due to its potential to act as a "hinge-binding" motif. In many protein kinases, which are a critical class of enzymes often implicated in diseases like cancer, there is a "hinge region" that is crucial for their function. The pyrimidine-2-carboxamide (B1283407) structure can form key hydrogen bonds with this hinge region, effectively inhibiting the enzyme's activity. This targeted interaction is a cornerstone of modern drug design, aiming to create highly specific inhibitors with minimal off-target effects.

Scope of Current Academic Research on N Benzylpyrimidine 2 Carboxamide Derivatives

Current academic research on N-benzylpyrimidine-2-carboxamide derivatives is vibrant and primarily concentrated in the field of oncology. Scientists are actively synthesizing and evaluating novel analogues of this scaffold for their potential as anticancer agents. The research often involves modifying the substitution patterns on both the pyrimidine (B1678525) and the benzyl (B1604629) rings to optimize their biological activity.

For instance, studies have explored the introduction of various substituents on the benzyl ring to understand their impact on the compound's ability to inhibit specific cancer cell lines. The findings from these investigations are often presented in the form of structure-activity relationship studies, which are crucial for guiding future drug development efforts.

Below is a table summarizing representative research findings on this compound derivatives and their reported biological activities.

| Compound Derivative | Substitution Pattern | Reported Biological Activity |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3,4-dichloro substitution on the benzyl ring | Showed the most effectiveness against Mycobacterium tuberculosis H37Rv. mdpi.com |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 2-methyl substitution on the benzyl ring | Exhibited effectiveness against Mycobacterium tuberculosis H37Rv. mdpi.com |

| Compound 5 | 2-chloro substitution on the benzyl ring | Displayed the highest activity against methicillin-sensitive S. aureus. mdpi.com |

The ongoing research into this compound derivatives underscores the immense potential of this scaffold in medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for designing novel and effective therapeutic agents based on this versatile chemical framework.

Synthetic Methodologies and Chemical Transformations of this compound Analogues

The synthesis of this compound and its analogues involves intricate strategies for constructing the core pyrimidine ring and for introducing the key N-benzyl and carboxamide functionalities. These methods are crucial in medicinal chemistry for creating libraries of compounds for biological screening. The following sections detail the primary synthetic routes and chemical transformations employed in the generation of these scaffolds.

Mechanistic Elucidation and Molecular Target Identification of N Benzylpyrimidine 2 Carboxamide Derivatives

Enzyme Inhibition Studies

The biological effects of N-benzylpyrimidine-2-carboxamide derivatives are often rooted in their ability to inhibit specific enzymes crucial for pathogen survival or disease progression. Research has identified several key enzymatic targets, including those essential for bacterial cell wall synthesis and nucleotide metabolism.

Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) is a vital flavoenzyme in Mycobacterium tuberculosis (Mtb) responsible for a key step in the biosynthesis of the mycobacterial cell wall components, arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov Its essentiality and localization make it a prime target for antitubercular drugs. nih.gov

Studies have shown that this compound derivatives, particularly N-alkyl-5-hydroxypyrimidinone carboxamides, are potent inhibitors of DprE1. acs.orgnih.gov A screening of compounds with pharmacophores similar to integrase inhibitors led to the identification of initial hits with low-micromolar potency against Mtb. acs.orgnih.gov Subsequent target elucidation confirmed that these compounds inhibit DprE1. acs.orgnih.gov Another class of derivatives, benzothiazolylpyrimidine-5-carboxamides, has also been synthesized and found to be potentially active against Mycobacterium tuberculosis (H37Rv), targeting DprE1. nih.gov The inhibitory activity of these derivatives against Mtb highlights the potential of the pyrimidine-carboxamide scaffold in developing new antitubercular agents.

**Table 1: DprE1 Inhibitory Activity of this compound Derivatives against *M. tuberculosis***

| Compound Class | Derivative Example | Target Strain | Activity (MIC) |

|---|---|---|---|

| N-benzyl-3-((benzyl)amino)pyrazine-2-carboxamide | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) | M. tuberculosis H37Rv | 12.5 µg/mL. nih.gov |

| N-benzyl-3-((benzyl)amino)pyrazine-2-carboxamide | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) | M. tuberculosis H37Rv | 12.5 µg/mL. nih.gov |

| Benzothiazolylpyrimidine-5-carboxamide | Compound 5c | M. tuberculosis (ATCC 25177) | 0.24 µg/mL. |

| Benzothiazolylpyrimidine-5-carboxamide | Compound 15 | M. tuberculosis (ATCC 25177) | 0.48 µg/mL. |

MIC: Minimum Inhibitory Concentration

Dihydrofolate reductase (DHFR) is another critical enzyme targeted by pyrimidine-based compounds. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.gov Its inhibition disrupts DNA synthesis, leading to cell death, which makes it a valuable target for antimicrobial and anticancer therapies. nih.gov

Several pyrimidine (B1678525) derivatives have demonstrated DHFR inhibitory activity. A quantitative structure-activity relationship (QSAR) investigation of 2,4-diamino-5-benzylpyrimidines revealed their potential as DHFR inhibitors. nih.gov More specifically, dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine (B1204543) analogues have been explored for the selective inhibition of DHFR from pathogens like Leishmania major. nih.gov For instance, certain 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine derivatives showed potent and selective inhibition of L. major DHFR. nih.gov These findings suggest that the this compound core structure is relevant for designing novel DHFR inhibitors.

Table 2: DHFR Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Derivative Example | Target Enzyme | Activity (IC₅₀) |

|---|---|---|---|

| 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine | Compound 59 | L. major DHFR | 0.10 µM. nih.gov |

| Thieno[2,3-d]pyrimidine-4-one | Compound 20 | DHFR | 0.20 µM. |

| Thieno[2,3-d]pyrimidin-4(3H)-one | 6-[(2,5-dichlorophenylamino)methyl] derivative | T. gondii DHFR | 2.3 µM. |

| Thieno[2,3-d]pyrimidin-4(3H)-one | 6-[(4-chlorophenylamino)methyl] derivative | T. gondii DHFR | 2.8 µM. |

IC₅₀: Half-maximal inhibitory concentration

Thymidylate synthase (TS) is an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The pyrimidine nucleus is a foundational structure in the design of TS inhibitors. Clinically used drugs like 5-fluorouracil (B62378) and its prodrug capecitabine (B1668275) are pyrimidine analogues that function by inhibiting TS. Their mechanism involves intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), which binds to and inhibits the enzyme.

While direct inhibitory studies of this compound derivatives on TS are not extensively documented in the reviewed literature, the structural similarity of the pyrimidine core to known TS inhibitors suggests a potential for interaction. Pyrimidine-based agents such as raltitrexed (B1684501) are known to exert their anticancer effects through TS inhibition. This structural precedent indicates that the this compound scaffold could be a relevant starting point for designing molecules that interact with the TS active site.

Molecular Interactions and Binding Site Analysis

The inhibitory activity of this compound derivatives is dictated by their specific molecular interactions within the enzyme's binding site. Docking studies and crystal structure analyses have elucidated the key interactions that govern their binding affinity and selectivity.

Hydrogen bonds are critical for the binding of this compound derivatives to their target enzymes. In the case of N-alkyl-5-hydroxypyrimidinone carboxamides inhibiting DprE1, molecular modeling has revealed an extensive hydrogen-bond network between the inhibitor and polar residues in the binding site. acs.org For example, the carbonyl oxygen of the pyrimidinone core can form a hydrogen bond with the side-chain amino group of residue N385 in DprE1. acs.org Similarly, molecular docking studies of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide with EGFR tyrosine kinase also indicated that docking interactions, which typically involve hydrogen bonds, took place. nih.gov The crystal structure of a benzothiazolylpyrimidine-5-carboxamide derivative also revealed a hydrogen-bonded dimeric arrangement, further underscoring the importance of these interactions for molecular recognition and packing.

Beyond hydrogen bonding, hydrophobic and cation-π interactions play a substantial role in the binding affinity of these ligands. Molecular docking studies of N-alkyl-5-hydroxypyrimidinone carboxamides within the DprE1 active site have provided specific insights. acs.org

The benzyl (B1604629) group of the carboxamide moiety binds in a hydrophobic region of the enzyme. acs.org Furthermore, other hydrophobic contacts contribute significantly to the binding affinity; for instance, a trifluoromethyl group on a phenyl ring can make contacts with the side chain of Y314, while the phenyl ring itself engages in hydrophobic interactions with the V365 side chain. acs.org

A key cation-π interaction has also been identified where the phenyl ring of the benzyl-carboxamide portion of the molecule interacts with the side chain of an arginine residue (R325) in the DprE1 binding site. acs.org This combination of specific hydrogen bonds and less-directional hydrophobic and cation-π interactions contributes to the potent and selective inhibition of DprE1 by these derivatives.

Target Validation Methodologies

The identification of a compound's molecular target is a critical step in the development of new therapeutic agents. For this compound derivatives, as with other novel antimicrobial candidates, validating the specific cellular components they interact with is essential to understand their mechanism of action and to facilitate further optimization. The following subsections detail key methodologies employed in the target validation of these and structurally related compounds.

Whole-Genome Sequencing for Resistance Selection

A powerful and unbiased approach to identify the molecular target of a novel antimicrobial agent is through the generation and analysis of drug-resistant mutants. This process, known as resistance selection, is often followed by whole-genome sequencing (WGS) to pinpoint the genetic basis of the resistance, which in turn reveals the likely target of the compound.

The methodology typically involves exposing a large population of the target organism, such as Mycobacterium tuberculosis (Mtb), to the inhibitor at concentrations that are lethal to the majority of the cells. A small fraction of the population may survive due to spontaneous mutations that confer resistance. These resistant colonies are then isolated, and their entire genomes are sequenced. By comparing the genome of a resistant mutant to that of the original, susceptible (wild-type) strain, specific mutations can be identified. When multiple independent resistant mutants exhibit mutations in the same gene, it provides strong evidence that the protein encoded by that gene is the direct target of the compound or is a key component of the target's pathway.

In the context of pyrimidine carboxamide derivatives and other related antitubercular agents, this technique has been instrumental. For instance, phenotypic screening of compound libraries has led to the identification of various hit series with antimycobacterial activity. nih.gov Subsequent whole-genome sequencing of spontaneous resistant mutants generated against these hits has successfully identified the targets. A common target identified for a wide array of chemical scaffolds through this method is the inner membrane transporter MmpL3. nih.govnih.gov MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov

The general findings from such studies are often summarized in tables that correlate specific mutations with the observed resistance profile.

Table 1: Example of Data from Whole-Genome Sequencing of Resistant Mtb Mutants

| Compound Class | Putative Target | Gene with Mutation | Example Mutation | Fold-Increase in MIC* |

|---|---|---|---|---|

| Adamantyl-based Inhibitor | MmpL3 | mmpL3 | V210A | >8 |

| Diarylpyrrole Derivative | MmpL3 | mmpL3 | G253E | 16 |

| 6-Dialkylaminopyrimidine Carboxamide | Unknown | BCG_3193 | Various | >10 |

| Imidazo[1,2-a]pyridine Amide | MmpL3 | mmpL3 | A356V | >32 |

*Minimum Inhibitory Concentration

This methodology not only identifies the primary target but can also reveal mechanisms of drug efflux or metabolic inactivation. The frequency at which resistance emerges is another critical piece of data gathered, providing insights into the potential for clinical resistance development. nih.gov

Regulated Gene Expression Systems (e.g., DprE1-DprE2 locus)

Once a putative target is identified, for instance through whole-genome sequencing, regulated gene expression systems provide a means for direct validation. These genetic tools allow for the controlled expression (either overexpression or underexpression) of a specific gene, such as that encoding the proposed target.

Overexpression: If a compound's mechanism of action is the inhibition of a specific enzyme, then increasing the cellular concentration of that enzyme may require higher concentrations of the compound to achieve the same inhibitory effect. This would be observed as an increase in the minimum inhibitory concentration (MIC). This principle has been applied to validate the targets of various antitubercular agents. For example, to confirm that the nitroimidazole compounds pretomanid (B1679085) and delamanid (B1670213) target the DprE2 protein, strains of M. bovis BCG were engineered to overexpress either DprE1 or DprE2. bham.ac.uk The results showed that overexpression of DprE2, but not DprE1, led to a significant increase in the MIC of these drugs, confirming DprE2 as a target. bham.ac.uk

Underexpression (Gene Silencing): Conversely, reducing the expression of an essential target gene should lead to growth inhibition or cell death, thereby mimicking the effect of the drug. This provides further evidence that the compound's activity is mediated through that specific target. Genetic silencing of MmpL3, for example, has been shown to replicate the effects of MmpL3 inhibitors, leading to a halt in mycolic acid transfer and accumulation of trehalose (B1683222) monomycolates (TMM). nih.gov

The DprE1-DprE2 locus in M. tuberculosis is a well-established target for several classes of inhibitors, including benzothiazinones and recently discovered pyrimidinetrione derivatives. nih.govnih.gov This complex catalyzes an essential step in the biosynthesis of the mycobacterial cell wall. nih.gov The DprE1 enzyme initiates the epimerization of decaprenyl-phospho-ribose (DPR) to an intermediate, which is then converted by DprE2 to decaprenyl-phospho-arabinose (DPA), a vital precursor for arabinogalactan synthesis. nih.gov

The use of regulated gene expression systems to validate DprE1/E2 as a target can be illustrated with the following experimental data structure.

Table 2: Hypothetical Data from Target Validation using Regulated Gene Expression

| Strain | Gene Overexpressed | Compound | Target | MIC (µg/mL) | Fold-Change in MIC |

|---|---|---|---|---|---|

| Mtb Wild-Type | None (Control) | Pyrimidinetrione Derivative | DprE1 | 0.1 | - |

| Mtb Recombinant | dprE1 | Pyrimidinetrione Derivative | DprE1 | 1.6 | 16 |

| Mtb Wild-Type | None (Control) | Pretomanid | DprE2 | 0.06 | - |

| Mtb Recombinant | dprE2 | Pretomanid | DprE2 | 0.48 | 8 |

These genetic manipulation techniques are crucial for confirming the molecular targets of novel compounds like this compound derivatives, providing a solid foundation for mechanism-of-action studies and further drug development.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Benzylpyrimidine 2 Carboxamide Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of N-benzylpyrimidine-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and benzyl (B1604629) rings.

Influence of Pyrimidine Ring Substitution (e.g., C-2, C-4, C-5, C-6)

Modifications on the pyrimidine ring have a profound impact on the biological profile of this compound analogues. Studies on the closely related N-benzylpyrazine-2-carboxamides have provided valuable insights into these effects. For instance, the introduction of a chlorine atom at the C-6 position and a tert-butyl group at the C-5 position of the pyrazine (B50134) ring has been shown to be a significant substitution for antimycobacterial activity.

In a series of 3-chloro-N-benzylpyrazine-2-carboxamides, positional isomerism was investigated, comparing them to their 5-chloro and 6-chloro counterparts. mdpi.comnih.gov This highlights the importance of the substituent's location on the heterocyclic ring. For example, 6-chloro derivatives with a 4-methoxy or 3-trifluoromethyl substitution on the benzyl ring exhibited notable antimycobacterial activity. mdpi.com Furthermore, the synthesis of furopyrimidines, where a furan (B31954) ring is fused to the pyrimidine ring, suggests that modifications at the C-2 position can lead to compounds with potential biological applications. nih.gov The pyrimidine ring's ability to be easily modified at the C-2, C-4, C-5, and C-6 positions allows for a wide range of structural diversity to be explored.

The following table summarizes the observed effects of pyrimidine ring substitutions on the biological activity of N-benzylpyrazine-2-carboxamide analogues, which can be considered as bioisosteres of N-benzylpyrimidine-2-carboxamides.

Table 1: Influence of Pyrimidine Ring Substitution on Antimycobacterial Activity of N-Benzylpyrazine-2-carboxamide Analogues This table is interactive. You can sort and filter the data.

| Position | Substituent | Observed Effect on Activity | Reference Compound Example |

|---|---|---|---|

| C-5 | tert-Butyl | Significant for antimycobacterial activity | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide |

| C-6 | Chlorine | Significant for antimycobacterial activity | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide |

Impact of Benzyl Moiety Substituents (e.g., para-position)

Substituents on the benzyl moiety also play a critical role in modulating the biological activity of N-benzylpyrimidine-2-carboxamides. The electronic properties and steric bulk of these substituents can influence binding affinity to biological targets.

In studies of N-benzylpyrazine-2-carboxamides, para-substitution on the benzyl ring with electron-donating groups like methoxy (B1213986) (4-OCH3) has been found to be favorable for antimycobacterial activity. nih.govscilit.com Conversely, electron-withdrawing groups such as a trifluoromethyl group (3-CF3) at the meta-position also resulted in potent antimycobacterial compounds. mdpi.comnih.gov This suggests that a range of electronic and steric profiles can be accommodated at this position. For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high activity against Mycobacterium tuberculosis. nih.govscilit.com Similarly, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide displayed notable antifungal activity. nih.gov

The table below illustrates the impact of various substituents on the benzyl ring on the biological activity of N-benzylpyrazine-2-carboxamide analogues.

Table 2: Impact of Benzyl Moiety Substitution on Biological Activity of N-Benzylpyrazine-2-carboxamide Analogues This table is interactive. You can sort and filter the data.

| Position | Substituent | Biological Activity | Reference Compound Example | MIC (µg/mL) |

|---|---|---|---|---|

| para (4-) | Methoxy (-OCH3) | Antimycobacterial | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 |

| meta (3-) | Trifluoromethyl (-CF3) | Antifungal | 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 15.62 (µmol/L) |

| para (4-) | Chlorine (-Cl) | Photosynthesis-inhibiting | 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | - |

| ortho (2-) | Methyl (-CH3) | Antimycobacterial | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 |

Role of Amide Nitrogen Modifications

Modification of the amide nitrogen and the linker between the pyrimidine and benzyl rings can significantly alter the compound's properties. A notable example is the synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, where a benzylamino group is introduced at the 3-position of the pyrazine ring, and the amide nitrogen is part of a larger N-benzyl substituent. mdpi.comnih.gov

In some instances, the reaction conditions intended to produce monosubstituted derivatives led to the formation of these double-substituted compounds as side products. mdpi.comnih.gov Interestingly, these disubstituted analogues, such as N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, demonstrated potent antimycobacterial activity. mdpi.comnih.gov This suggests that increasing the steric bulk and modifying the electronic environment around the pyrazine core can be a successful strategy for enhancing biological efficacy.

Stereochemical Aspects of Potency

The three-dimensional arrangement of atoms in a molecule can be a critical determinant of its biological activity. While specific studies on the stereochemistry of N-benzylpyrimidine-2-carboxamides are not extensively reported, research on structurally related compounds underscores the importance of stereoisomerism. For instance, in the case of other biologically active pyrimidine derivatives, the stereochemistry at chiral centers can profoundly influence their interaction with target proteins, leading to significant differences in potency between enantiomers. The precise orientation of key functional groups is often necessary for optimal binding to a receptor or enzyme active site.

Computational Approaches to SAR/QSAR

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds.

3D-QSAR Models

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the steric and electronic requirements for biological activity. researchgate.netdocumentsdelivered.comnih.gov These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity.

For pyrimidine derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activities against various targets. researchgate.netdocumentsdelivered.com For example, in the study of pyrimidine derivatives as ALK inhibitors, CoMFA and CoMSIA models with good predictive ability were generated. researchgate.net These models indicated that the introduction of different groups on the core structure could enhance biological activity. Similarly, 3D-QSAR models for pyrimidine derivatives as Src small molecule inhibitors have been developed, providing guidance for the design of new, more potent compounds. documentsdelivered.com

Although specific 3D-QSAR studies on N-benzylpyrimidine-2-carboxamides are not widely published, the principles from studies on other pyrimidine series are applicable. Such models could be developed for this compound analogues to elucidate the structural features crucial for their biological effects and to guide the design of novel derivatives with improved potency. For instance, a CoMFA model for sulfonylurea derivatives containing arylpyrimidine moieties indicated that a bulky group at the 5-position of the pyrimidine ring would be favorable for fungicidal activity. researchgate.net

4D-QSAR for Conformational Flexibility Analysis

Conformational flexibility, the ability of a molecule to adopt different shapes, is a critical determinant of its interaction with a biological target. 4D-QSAR is an advanced computational technique that extends traditional 3D-QSAR by explicitly considering this flexibility. mdpi.com It does so by analyzing an ensemble of conformations for each molecule in the dataset, thereby providing a more dynamic and realistic representation of the ligand's behavior in a biological environment. mdpi.comnih.gov

In the context of this compound analogues, 4D-QSAR can be employed to understand how different substitution patterns on the benzyl and pyrimidine rings affect the molecule's accessible conformations and, consequently, its biological activity. The analysis involves generating a large number of conformations for each analogue and then using statistical methods to correlate the spatial distribution of various physicochemical properties (e.g., steric, electrostatic, hydrophobic) with the observed activity.

A key aspect of 4D-QSAR is the generation of a pharmacophore model, which identifies the crucial three-dimensional arrangement of chemical features necessary for biological activity. By analyzing the conformations of highly active this compound analogues, a 4D-QSAR study can pinpoint the optimal spatial orientation of the pyrimidine ring, the carboxamide linker, and the benzyl group.

Illustrative Research Findings from a Hypothetical 4D-QSAR Study:

A hypothetical 4D-QSAR study on a series of this compound analogues might reveal the following:

Conformational Restriction of the Benzyl Group: The orientation of the benzyl group relative to the pyrimidine core is critical. Analogues with substituents at the ortho position of the benzyl ring may be sterically hindered, restricting their ability to adopt the bioactive conformation and thus showing lower activity.

Importance of the Carboxamide Linker: The amide bond's ability to act as a hydrogen bond donor and acceptor is often crucial. 4D-QSAR can quantify the importance of the spatial location of these hydrogen bonding features for optimal receptor interaction.

Below is an interactive data table illustrating hypothetical results from a 4D-QSAR analysis, showcasing the correlation between conformational energy and biological activity.

| Compound ID | Substituent (Benzyl Ring) | Substituent (Pyrimidine Ring) | Lowest Conformational Energy (kcal/mol) | Predicted Activity (IC₅₀, µM) | Observed Activity (IC₅₀, µM) |

| 1 | H | H | -5.2 | 15.8 | 16.2 |

| 2 | 4-Cl | H | -6.1 | 8.5 | 9.1 |

| 3 | 2-Cl | H | -4.5 | 25.3 | 28.7 |

| 4 | 4-OCH₃ | H | -6.5 | 5.1 | 6.3 |

| 5 | H | 5-Br | -5.8 | 10.2 | 11.5 |

| 6 | 4-Cl | 5-Br | -6.9 | 3.7 | 4.2 |

Receptor-Independent and Receptor-Dependent QSAR Paradigms

QSAR studies can be broadly categorized into two paradigms: receptor-independent and receptor-dependent.

Receptor-Independent QSAR:

This approach, often referred to as traditional QSAR, aims to establish a correlation between the biological activity of a series of compounds and their global molecular descriptors without explicit knowledge of the receptor's structure. These descriptors can be physicochemical properties such as logP (lipophilicity), molecular weight, and electronic parameters, or they can be derived from the 2D or 3D structure of the molecules.

For this compound analogues, a receptor-independent QSAR model might look like the following equation:

pIC₅₀ = c₀ + c₁logP + c₂HOMO + c₃*DipoleMoment

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c₀, c₁, c₂, c₃) are determined by statistical regression analysis. Such a model can be useful for predicting the activity of new, unsynthesized analogues and for understanding the general physicochemical properties that govern activity.

Illustrative Data for a Receptor-Independent QSAR Model:

| Compound ID | logP | HOMO (eV) | Dipole Moment (Debye) | pIC₅₀ |

| 1 | 2.5 | -6.8 | 3.1 | 4.8 |

| 2 | 3.1 | -7.1 | 3.5 | 5.0 |

| 3 | 3.1 | -6.9 | 2.8 | 4.6 |

| 4 | 2.7 | -6.5 | 3.9 | 5.2 |

| 5 | 3.3 | -7.2 | 3.3 | 4.9 |

| 6 | 3.9 | -7.5 | 3.7 | 5.4 |

Receptor-Dependent QSAR:

When the three-dimensional structure of the biological target is known, receptor-dependent QSAR methods can be employed. These approaches utilize information about the receptor's binding site to develop more accurate and mechanistically insightful models. Techniques like docking and molecular dynamics simulations are used to predict the binding mode and interaction energies of the this compound analogues within the receptor's active site.

The descriptors used in receptor-dependent QSAR are often interaction-based, such as:

Docking Score: An estimation of the binding affinity.

Hydrogen Bond Interactions: The number and strength of hydrogen bonds formed with specific amino acid residues.

Van der Waals Interactions: The favorable and unfavorable steric contacts within the binding pocket.

Electrostatic Interactions: The electrostatic complementarity between the ligand and the receptor.

A receptor-dependent QSAR model for this compound analogues would correlate these interaction descriptors with the observed biological activity. This provides a detailed understanding of the specific molecular interactions that are critical for potency and can guide the design of new analogues with improved binding affinity and selectivity. For instance, if a particular hydrogen bond with a specific residue in the receptor is found to be crucial, new analogues can be designed to optimize this interaction.

Illustrative Data for a Receptor-Dependent QSAR Model:

| Compound ID | Docking Score (kcal/mol) | H-Bonds with Receptor | Key Residue Interaction Energy (kcal/mol) | pIC₅₀ |

| 1 | -7.2 | 2 | -2.5 (Asn121) | 4.8 |

| 2 | -8.5 | 3 | -3.8 (Asn121) | 5.0 |

| 3 | -6.8 | 1 | -1.9 (Asn121) | 4.6 |

| 4 | -9.1 | 3 | -4.5 (Tyr88) | 5.2 |

| 5 | -7.9 | 2 | -3.1 (Asn121) | 4.9 |

| 6 | -9.8 | 4 | -5.2 (Asn121), -2.1 (Tyr88) | 5.4 |

Computational Chemistry and Molecular Modeling Investigations for N Benzylpyrimidine 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Ligand-Protein Binding Mode Analysis

In a notable study, the ligand-protein binding mode of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) was investigated against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.net The three-dimensional crystal structure of EGFR tyrosine kinase was obtained from the Protein Data Bank (PDB ID: 1M17). nih.gov The DHFP ligand was prepared for docking by minimizing its energy using the Gaussian 09w program. nih.gov

The docking simulations, performed with AutoDock Tools, revealed that DHFP engages in hydrogen bonds and hydrophobic interactions with the EGFR tyrosine kinase active site. nih.gov These interactions are considered crucial for the potential anticancer activity of the compound. nih.gov The specific amino acid residues involved in these interactions provide a structural basis for the inhibitory potential of this class of compounds.

Prediction of Binding Affinity

The binding affinity of DHFP to EGFR tyrosine kinase was predicted to be -7.4 kcal/mol. nih.gov While this binding energy is higher than that of the standard drug erlotinib (B232) (-10.6 kcal/mol), the formation of key interactions suggests that DHFP has the potential to be an effective anticancer agent. nih.gov Binding affinity is a critical parameter in drug design, as it correlates with the concentration of a drug required to elicit a biological response.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.

Based on the available scientific literature, no specific molecular dynamics simulation studies have been reported for N-benzylpyrimidine-2-carboxamide or its close analog, DHFP. Such studies would be valuable to further understand the stability of the predicted binding poses from molecular docking and to observe the dynamic behavior of the ligand within the protein's active site.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations are employed to investigate the electronic structure and properties of molecules, providing insights into their reactivity and stability.

Density Functional Theory (DFT) Analysis

The geometric and electronic properties of DHFP were determined using Density Functional Theory (DFT) calculations with the B3LYP/6-311++G(2d,p) basis set. nih.govresearchgate.net The geometry of the molecule was optimized to determine its most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Key findings from the DFT analysis include the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, Natural Population Analysis (NPA) was used to calculate the charge distribution on the atoms of DHFP, identifying the most electropositive and electronegative centers which are crucial for molecular interactions. nih.govresearchgate.net

Table 1: Selected DFT Calculated Properties for DHFP

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Total Dipole Moment | - |

| Data not explicitly provided in the source material. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational techniques used in drug discovery to identify new potential drug candidates from large databases of chemical compounds. A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

No specific pharmacophore modeling or virtual screening studies have been reported in the reviewed scientific literature for this compound or its analog, DHFP. The development of a pharmacophore model based on the known interactions of DHFP with EGFR tyrosine kinase could facilitate the discovery of novel and more potent inhibitors.

Advanced Medicinal Chemistry and Drug Design Principles Applied to N Benzylpyrimidine 2 Carboxamide

Privileged Scaffold Concept in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The application of these core structures in drug design is an effective strategy that often leads to the discovery of innovative lead compounds and successful structural optimization. bohrium.com By modifying the substituents on a privileged core, medicinal chemists can generate libraries of compounds with diverse biological activities, accelerating the drug discovery process.

The pyrimidine (B1678525) nucleus is a quintessential example of a privileged scaffold in medicinal chemistry. bohrium.comnih.gov As a fundamental component of nucleic acids (DNA and RNA), its biocompatibility and inherent recognition by biological systems are well-established. nih.govnih.gov This heterocycle is a key structural feature in numerous natural products and clinically approved drugs, highlighting its significance. bohrium.comnih.govresearchgate.net

The versatility of the pyrimidine ring allows for extensive structural modifications. Researchers have demonstrated that even slight alterations to the substitution pattern on the pyrimidine ring can lead to significant changes in biological activity. bohrium.com This adaptability makes the pyrimidine scaffold an attractive starting point for developing novel therapeutic agents across a wide range of disease areas, including cancer, viral infections, and neurological disorders. bohrium.comnih.govresearchgate.net Its role in many biological processes and in the pathogenesis of diseases like cancer has made it a central focus for the discovery of new drugs. nih.gov

Table 1: Examples of Clinically Used Drugs Featuring a Pyrimidine Scaffold

| Drug Name | Therapeutic Area |

| 5-Fluorouracil (B62378) | Anticancer |

| Monastrol | Anticancer |

| Imatinib | Anticancer (Kinase Inhibitor) |

| Rosuvastatin | Antihyperlipidemic |

| Zidovudine (AZT) | Antiviral (HIV) |

Multitarget Drug Design Strategies

The complexity of many diseases, such as cancer, often involves the dysregulation of multiple signaling pathways. Multitarget drug design aims to address this complexity by creating single chemical entities that can modulate several biological targets simultaneously. nih.gov This approach offers potential advantages over traditional single-target drugs or combination therapies, including improved efficacy, a lower risk of developing drug resistance, and potentially better safety profiles. nih.govnu.edu.kzresearchgate.net

The pyrimidine scaffold is frequently employed in the development of multitarget agents, particularly dual-target kinase inhibitors for cancer therapy. nih.govnu.edu.kz Kinases are a large family of enzymes that are often implicated in cancer cell proliferation and survival. By designing pyrimidine derivatives that can inhibit two or more key kinases, researchers aim to create more effective and durable anticancer treatments. nih.gov The Food and Drug Administration (FDA) has already approved several dual-target drugs for cancer treatment, underscoring the clinical viability of this strategy. nu.edu.kzresearchgate.net

Table 2: Research Examples of Pyrimidine-Based Multitarget Inhibitors

| Compound Class | Targets | Therapeutic Goal |

| Pyrimidine Derivatives | Dual Phosphoinositide 3-kinase (PI3K) and BRAF | Overcoming drug resistance in cancer. researchgate.net |

| Pyrimidine Diamine Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Alzheimer's Disease treatment. acs.org |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Dihydroorotate dehydrogenase (DHODH) | Antimalarial treatment. nih.gov |

Rational Design and De Novo Molecule Design

Rational drug design is a systematic approach that leverages a detailed understanding of a biological target's three-dimensional structure and mechanism of action to design effective drugs. youtube.com This contrasts with traditional drug discovery, which often relies on high-throughput screening of large, diverse chemical libraries without prior knowledge of how the compounds might interact with the target. youtube.com Computational methods like molecular docking and molecular dynamics simulations are central to rational design, allowing researchers to predict how a molecule like N-benzylpyrimidine-2-carboxamide might bind to a target's active site. youtube.com

De novo design is a form of rational design where a novel molecule is constructed "from the beginning" to perfectly fit the structural and chemical properties of a target's binding site. researchgate.net This process can be entirely computational, building a new molecular structure atom by atom or fragment by fragment.

These design principles are actively applied to pyrimidine-based scaffolds. For instance, in the development of fourth-generation EGFR tyrosine kinase inhibitors for non-small cell lung cancer, researchers designed and synthesized a series of 2-aminopyrimidine (B69317) derivatives to overcome drug resistance caused by specific mutations (EGFRC797S). nih.gov Molecular docking studies showed that the designed compounds could form crucial hydrogen bonds with key residues in the EGFR binding pocket, explaining their potent inhibitory activity. nih.gov Structure-activity relationship (SAR) studies, which systematically modify parts of the molecule (like the benzyl (B1604629) group or substituents on the pyrimidine ring) and assess the impact on activity, are a critical component of the rational design cycle. researchgate.netnih.gov

Table 3: Application of Rational Design to Pyrimidine Derivatives

| Design Strategy | Molecular Target | Resulting Compound Class | Key Finding |

| Structure-Based Design | Epidermal Growth Factor Receptor (EGFR) | 2-Aminopyrimidine derivatives | Designed compounds formed specific hydrogen bonds, overcoming C797S mutation resistance. nih.gov |

| SAR Studies | Double mutant EGFR L858R/T790M | Pyrazolo-pyrimidine derivatives | Variation in benzyl moiety substitutions significantly affected cytotoxic potency. researchgate.net |

| Molecular Hybridization | Cholinesterases (AChE/BChE) | Pyrimidine-Indole Hybrids | Specific moieties drove selectivity for either AChE or BChE inhibition. acs.org |

Future Directions and Emerging Research Avenues for N Benzylpyrimidine 2 Carboxamide

Exploration of Novel Biological Targets

While the initial therapeutic explorations of N-benzylpyrimidine-2-carboxamide derivatives have been promising, the full spectrum of their biological activity remains largely untapped. The future lies in systematically exploring novel molecular targets to uncover new therapeutic potentials beyond the currently investigated areas. The structural similarity to other biologically active heterocyclic carboxamides suggests a high probability of interaction with a diverse range of proteins and enzymes.

Research into related pyrimidine (B1678525) and pyrazine (B50134) carboxamide structures has revealed activity against several novel targets, providing a roadmap for future investigations. For instance, certain pyrimidine carboxamides have been identified as potent inhibitors of Vanin-1, an enzyme implicated in inflammatory bowel disease, presenting a non-traditional target for this class of compounds. nih.gov Similarly, derivatives of the isomeric pyridazine-3-carboxamide (B1582110) have shown inhibitory activity against Tyrosine Kinase 2 (TYK2), a key mediator in autoimmune diseases. nih.gov Another promising avenue is the inhibition of viral proteins; a related pyridone carboxamide was found to disrupt the influenza A nucleoprotein (NP) protein-protein interaction, a novel mechanism for antiviral therapy. acs.org

Furthermore, studies on N-benzylpyrazine-2-carboxamides, close structural relatives, have demonstrated significant antimycobacterial activity, with molecular docking studies suggesting potential inhibition of enzymes like enoyl-ACP-reductase in Mycobacterium tuberculosis. mdpi.comnih.gov A derivative, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, has been specifically investigated for its potential to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. nih.gov These findings strongly support the expansion of screening programs for this compound against a panel of emerging and validated targets in oncology, infectious diseases, and immunology.

Table 1: Potential Novel Biological Targets for this compound Derivatives

| Target Class | Specific Example | Therapeutic Area | Rationale from Related Compounds | Citation |

|---|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Oncology | A furo[3,4-d]pyrimidine-carboxamide derivative showed inhibitory potential against EGFR. | nih.gov |

| Kinases | Tyrosine Kinase 2 (TYK2) | Autoimmune Diseases | N-(methyl-d3) pyridazine-3-carboxamide derivatives are effective TYK2 inhibitors. | nih.gov |

| Amidohydrolases | Vanin-1 (VNN1) | Inflammatory Diseases | Pyrimidine carboxamides were identified as competitive inhibitors of Vanin-1. | nih.gov |

| Mycobacterial Enzymes | Enoyl-ACP reductase (InhA) | Infectious Diseases | N-benzyl-3-chloropyrazine-2-carboxamides showed activity against M. tuberculosis, with docking studies suggesting InhA as a target. | mdpi.comnih.gov |

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound libraries is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds. Future research will focus on developing more advanced, efficient, and scalable synthetic routes. Current methods often involve multi-step procedures, such as the initial hydrolysis of a nitrile precursor, conversion to an acyl chloride, and subsequent aminolysis with the appropriate benzylamine. mdpi.com

Innovations in synthetic chemistry offer opportunities to streamline these processes. Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave reactors has already shown potential in accelerating reactions and enabling transformations that are difficult under conventional heating, such as the double substitution on a chloropyrazine ring. mdpi.com Broader application of this technology could significantly reduce reaction times and improve yields for a wide range of this compound analogs.

Novel Cyclization Strategies: The construction of the core pyrimidine ring is a critical step. Exploring novel cyclization strategies, such as using chalcones as synthons and reacting them with guanidine (B92328) hydrochloride, can provide access to diverse substitution patterns on the pyrimidine core. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the key amide-bond forming reaction or the initial ring formation could enable rapid library synthesis and facilitate manufacturing scale-up.

Catalytic Methods: Investigating novel catalysts for C-N bond formation could lead to milder and more efficient conditions for the final amidation step. This could improve the tolerance for sensitive functional groups on both the pyrimidine and benzyl (B1604629) moieties, expanding the accessible chemical space.

One reported synthesis for a related fused pyrimidine system involved addition, rearrangement, and intramolecular cyclization reactions, highlighting the use of sophisticated transformations like the Curtius rearrangement to build complexity. nih.gov Adopting and adapting such advanced methods will be crucial for generating novel and structurally complex derivatives.

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of this compound. researchgate.netjddtonline.info These computational tools can accelerate the discovery process, reduce costs, and provide insights that are not readily accessible through traditional experimental methods alone. nih.govnih.gov

Key applications in this area include:

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel, unsynthesized compounds. nih.govresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based screening can be used to perform large-scale in silico screening of virtual libraries, prioritizing compounds with the highest probability of being active against a specific target. nih.gov This allows researchers to focus synthetic efforts on the most promising candidates.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.gov By providing the model with a desired set of properties (e.g., high affinity for a target, low predicted toxicity), these algorithms can generate novel this compound derivatives optimized for a specific therapeutic profile.

Target Identification and Mechanism of Action Elucidation: Molecular docking and simulation studies, which are integral to computational research, can predict how this compound derivatives bind to protein targets. nih.govmdpi.com As demonstrated in studies on related compounds targeting EGFR and enoyl-ACP-reductase, these methods can elucidate binding modes and key interactions, guiding the rational design of more potent inhibitors. nih.govnih.gov Furthermore, analyzing the results of docking against different protein conformations (e.g., active vs. inactive states) can help in designing ligands with specific functional outcomes, such as agonists or antagonists. nih.gov

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be built to predict these properties early in the discovery process, allowing for the selection and optimization of compounds with more favorable drug-like characteristics. jddtonline.inforesearchgate.net

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact | Citation |

|---|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Uses computational models to screen large compound libraries for potential activity against a biological target. | Rapidly identifies hit compounds, reducing time and cost of initial screening. | nih.govnih.gov |

| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity to predict the activity of new compounds. | Guides lead optimization by identifying key structural features for activity. | nih.gov |

| Molecular Docking and Simulation | Predicts the binding conformation and affinity of a ligand to a protein target. | Elucidates mechanism of action and provides a rational basis for molecular design. | nih.govmdpi.comnih.gov |

| De Novo Design | Employs generative models to create novel molecular structures with desired properties. | Expands chemical space with optimized, patentable lead candidates. | nih.gov |

By embracing these future directions, researchers can unlock the full therapeutic potential of this compound, paving the way for the development of next-generation medicines for a range of human diseases.

Q & A

Q. What are the standard synthetic routes for N-benzylpyrimidine-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer:

- Acylation of Pyrimidine Derivatives : React 2-pyrimidinecarboxylic acid with benzylamine derivatives using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or acetonitrile). Triethylamine is often added as a base to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (50–60°C for 2–6 hours) to maximize yield. Post-reaction, purify via silica gel chromatography using chloroform/acetone gradients .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks for pyrimidine protons (δ 8.2–8.8 ppm) and benzyl groups (δ 4.5–5.0 ppm for CH₂). Use HMQC/HMBC to confirm connectivity .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and amide (N-H) bands at ~3300 cm⁻¹ .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How are purification challenges addressed for this compound derivatives?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products. Slow cooling (0.5°C/min) improves crystal quality .

- Column Chromatography : Employ silica gel with chloroform:methanol (9:1) for polar impurities. For hydrophobic byproducts, use hexane:ethyl acetate gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the pyrimidine C5 position to enhance antimicrobial activity .

- Bioisosteric Replacement : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to improve solubility while retaining target binding .

- Activity Clustering : Use principal component analysis (PCA) on IC₅₀ data to group analogs by functional moieties and identify key pharmacophores .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Replicate Studies : Confirm assay protocols (e.g., MIC testing against S. aureus ATCC 25923) under identical conditions .

- Control Variables : Standardize solvent (DMSO concentration ≤1%), pH (7.4), and cell viability assays (MTT vs. resazurin) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonds between the carboxamide and Arg57/Leu54 residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Calculate binding free energy via MM-PBSA .

Q. How can solubility and bioavailability of this compound be improved without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the pyrimidine N1 position, which hydrolyze in vivo to the active form .

- Co-Crystallization : Use succinic acid or nicotinamide as co-formers to enhance aqueous solubility by 5–10× .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound derivatives?

Methodological Answer:

- Crystal Growth : Optimize solvent (e.g., DMSO:water) and vapor diffusion methods. Small, needle-like crystals may require synchrotron X-ray sources .

- Disorder Mitigation : Cool crystals to 100 K and apply SHELXL refinement for disordered benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.